molecular formula C5H10O4 B565693 5-Deoxy-D-ribose

5-Deoxy-D-ribose

Cat. No.: B565693
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-MROZADKFSA-N
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Description

5-Deoxy-D-Ribose is a deoxypentose, a type of sugar molecule that is derived from D-ribose by the removal of a hydroxy group at position 5. It is an important intermediate in the synthesis of various nucleosides, nucleotides, and pharmaceuticals .

Mechanism of Action

Mode of Action

The interaction of 5-Deoxy-D-ribose with DERA leads to the formation of several building blocks for organic synthesis . The compound is converted to 5-fluorouracil (5-FU) under the action of an intracellular thymidine phosphorylase . 5-FU is then metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate .

Biochemical Pathways

The biochemical pathway involving this compound starts with its conversion to deoxyribonate . This is followed by the oxidation of deoxyribonate to ketodeoxyribonate . The pathway concludes with the cleavage of ketodeoxyribonate to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is crucial for the synthesis of several organic compounds .

Pharmacokinetics

It is known that the compound is metabolically inert in humans . It is expected that the compound’s ADME properties would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic profile.

Result of Action

The action of this compound results in the formation of several building blocks for organic synthesis . It also leads to the generation of 5-FU, a cytotoxic agent . The conversion of 5-FU to 5-FUrd is associated with various biological effects, including the inhibition of cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as thymidine phosphorylase and uridine phosphorylase, is crucial for the compound’s conversion to 5-FU and 5-FUrd, respectively . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

5-Deoxy-D-ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Deoxyribose-5-phosphate aldolase (DERA), which catalyzes a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . This interaction plays a crucial role in the synthesis of 2-deoxysugars, which have important applications in drug manufacturing .

Cellular Effects

This compound influences various types of cells and cellular processes. For example, it contributes to adenosine triphosphate (ATP) production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ribose-5-phosphate (R-5-P) through phosphorylation within the cellular milieu . This compound not only contributes to ATP production but also participates in nucleotide synthesis, thereby exerting its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is chiefly biosynthesized from glucose through the pentose phosphate pathway (PPP)

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Deoxy-D-Ribose typically involves the protection of D-ribose using acetonide to generate 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to produce 1-oxy-methyl-5-deoxy-D-ribose. Finally, acetylation yields 1,2,3-triacetyl-5-deoxy-D-ribose .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs, increasing yield, and ensuring the quality of the final product. For example, the use of acetonide protection, reduction with potassium borohydride, and acetylation are common steps in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 1,2,3-triacetyl-5-deoxy-D-ribose and other acetylated derivatives .

Biological Activity

5-Deoxy-D-ribose (5-D-Ribose) is a naturally occurring sugar that plays a crucial role in various biological processes. It is a derivative of D-ribose, lacking the hydroxyl group at the 5' position, which alters its biochemical properties and potential applications. This compound has garnered attention for its biological activity, particularly in cellular metabolism, energy production, and therapeutic applications.

Energy Metabolism

This compound is integral to nucleotide synthesis and energy metabolism. It participates in the formation of nucleotides, which are essential for DNA and RNA synthesis. The lack of the hydroxyl group at the 5' position makes 5-D-Ribose less reactive than D-ribose, influencing its role in cellular metabolism.

Table 1: Comparison of D-Ribose and this compound

PropertyD-RiboseThis compound
Hydroxyl GroupPresent (at C-5)Absent (at C-5)
ReactivityHigherLower
Role in Nucleotide SynthesisYesYes
Energy ProductionYesLimited

Clinical Applications

Research has indicated that this compound may have therapeutic potential in various medical conditions, particularly those involving energy metabolism deficits.

Enzymatic Interactions

The enzymatic activity associated with this compound involves several key enzymes:

  • Dehydrogenases : These enzymes can oxidize this compound to form ribonucleotides. For instance, studies have identified specific dehydrogenases that utilize both D-ribose and its deoxy counterpart as substrates .
  • Aldolases : The enzyme deoxyribose-5-phosphate aldolase (DERA) has been shown to catalyze reactions involving deoxyribonucleosides, indicating that similar pathways may exist for this compound .

Study on Cardiac Patients

A clinical trial assessed the effects of D-ribose supplementation on patients with coronary artery disease. Results indicated significant improvements in myocardial tolerance to ischemia and enhanced ATP metabolism within cardiac tissues . Although this study focused on D-ribose, it provides insights into the potential implications for this compound due to their structural similarities.

Study on Energy Production

In a study investigating mitochondrial function, researchers found that ribonucleosides significantly improved ATP levels in muscle tissues during recovery from exercise-induced fatigue. The implications suggest that similar compounds like this compound could also enhance energy recovery .

Properties

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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